molecular formula C8H8N2O2 B2872929 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one CAS No. 1781019-39-3

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one

Cat. No.: B2872929
CAS No.: 1781019-39-3
M. Wt: 164.164
InChI Key: QBAHFOMUABOFRD-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Scientific Research Applications

Safety and Hazards

The safety information available indicates that this compound may pose some hazards. The signal word associated with it is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with urea under acidic conditions to form the desired benzoxazinone ring. Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize high-yielding and environmentally friendly protocols. Solvent-free microwave thermolysis has been reported as a convenient and rapid method for synthesizing benzoxazine derivatives, offering advantages over conventional solution-phase reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to introduce different substituents.

Major Products: The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which exhibit a range of biological activities .

Comparison with Similar Compounds

  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one
  • 4H-3,1-benzoxazin-4-one derivatives
  • Benzoxazinyl-3-chromones

Comparison: Compared to similar compounds, 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one stands out due to its unique combination of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

7-amino-3,4-dihydro-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHFOMUABOFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781019-39-3
Record name 7-amino-3,4-dihydro-2H-1,3-benzoxazin-2-one
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